molecular formula C6H2BrFN2 B1409711 6-Bromo-5-fluoronicotinonitrile CAS No. 1806062-09-8

6-Bromo-5-fluoronicotinonitrile

Cat. No.: B1409711
CAS No.: 1806062-09-8
M. Wt: 201 g/mol
InChI Key: WIQBZSUOVUGUNZ-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoronicotinonitrile is a chemical compound with the molecular formula C6H2BrFN2 and a molecular weight of 201 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of bromine and fluorine atoms on the pyridine ring. This compound is primarily used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the bromination and fluorination of 3-cyanopyridine. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different pyridine oxides or reduced pyridine compounds .

Scientific Research Applications

6-Bromo-5-fluoronicotinonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical reactions. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • 5-Bromo-6-fluoronicotinonitrile
  • 6-Bromo-3-fluoronicotinonitrile
  • 5-Fluoro-6-bromonicotinonitrile

Comparison: 6-Bromo-5-fluoronicotinonitrile is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds. For instance, the position of the halogen atoms can significantly influence the compound’s electronic properties and its behavior in chemical reactions .

Properties

IUPAC Name

6-bromo-5-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQBZSUOVUGUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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